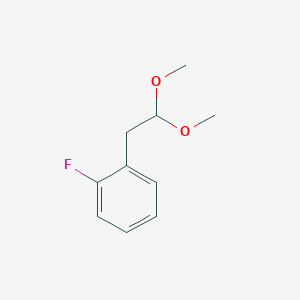
1-(2,2-Dimethoxyethyl)-2-fluorobenzene
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,2-Dimethoxyethyl)-2-fluorobenzene is a compound of interest in biological research, particularly due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15F1O2
- Molecular Weight : 200.24 g/mol
The presence of the fluorine atom and methoxy groups significantly influences its biological interactions and stability.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Neuropharmacological Effects : Similar to other fluorinated aromatic compounds, it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
The proposed mechanism of action for this compound involves:
- Receptor Binding : It is believed to bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and uptake.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thus enhancing the availability of neurotransmitters like dopamine and norepinephrine.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key findings from various studies:
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential stimulant | Receptor binding & enzyme inhibition |
| 1-Fluoro-4-methoxybenzene | Low | Minimal | Unknown |
| 4-Fluorophenol | High | Moderate | Enzyme inhibition |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential.
Case Study 2: Neuropharmacological Assessment
In a rodent model assessing the neuropharmacological effects of the compound, it was found that administration led to increased locomotor activity. The study reported a dose-dependent response with significant changes observed at doses ranging from 5 to 20 mg/kg. Behavioral assessments indicated improvements in attention-related tasks compared to control groups.
Eigenschaften
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAFAIKWRXPLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















